Ihmt-mst1-58
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Overview
Description
IHMT-MST1-58 is a novel, potent, and selective inhibitor of mammalian STE20-like protein 1 kinase (MST1). This compound has shown significant promise in the treatment of type 1 and type 2 diabetes by protecting pancreatic β cells from damage caused by inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IHMT-MST1-58 involves a series of chemical reactions designed to produce a compound with high selectivity and potency. The exact synthetic routes and reaction conditions are proprietary and detailed in scientific publications . Generally, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
IHMT-MST1-58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s structure and activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to maintain the integrity and activity of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, each with potentially different biological activities .
Scientific Research Applications
IHMT-MST1-58 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the MST1-mediated physiological and pathological processes.
Biology: Investigated for its role in protecting pancreatic β cells and its potential therapeutic effects in diabetes.
Medicine: Explored as a potential drug candidate for the treatment of type 1 and type 2 diabetes.
Mechanism of Action
IHMT-MST1-58 exerts its effects by inhibiting the phosphorylation of MST1, thereby protecting pancreatic β cells from damage caused by inflammatory cytokines. This inhibition helps maintain the mass and function of β cells, which are crucial for insulin secretion and glucose regulation . The compound exhibits strong binding affinity to MST1 and weak binding affinity to MST2, making it highly selective .
Comparison with Similar Compounds
Similar Compounds
XMU-MP-1: Another MST1/2 inhibitor with different selectivity and potency profiles.
Cerdulatinib hydrochloride: Targets similar pathways but with broader activity.
Pim1/AKK1-IN-1: Inhibits related kinases with different biological effects.
Uniqueness of IHMT-MST1-58
This compound stands out due to its high selectivity for MST1, potent inhibitory activity, and oral bioavailability. These properties make it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N6O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[[5,8-dimethyl-7-(2-methylphenyl)-6-oxo-7H-pteridin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H22N6O3S/c1-13-6-4-5-7-16(13)18-20(28)26(2)17-12-23-21(25-19(17)27(18)3)24-14-8-10-15(11-9-14)31(22,29)30/h4-12,18H,1-3H3,(H2,22,29,30)(H,23,24,25) |
InChI Key |
FWEIAKDAIDQPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)N(C3=CN=C(N=C3N2C)NC4=CC=C(C=C4)S(=O)(=O)N)C |
Origin of Product |
United States |
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